molecular formula C20H23N3O5S2 B6137138 1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide

1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide

Cat. No.: B6137138
M. Wt: 449.5 g/mol
InChI Key: UZZJIGAOOPYNEJ-UHFFFAOYSA-N
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Description

1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinylindolizine core, which is known for its stability and reactivity, making it a valuable candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of a pyridine derivative with an appropriate indole precursor under acidic conditions. The propylsulfonyl groups are then introduced through sulfonation reactions using propylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties.

    Medicine: Potential applications in drug development due to its ability to interact with various biological targets. Research is ongoing to explore its efficacy in treating different diseases.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The pathways involved include the induction of apoptosis and inhibition of cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide stands out due to its unique combination of a pyridinylindolizine core with propylsulfonyl and carboxamide groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-3-11-29(25,26)18-16-13-15(14-5-8-22-9-6-14)7-10-23(16)17(20(21)24)19(18)30(27,28)12-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZJIGAOOPYNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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